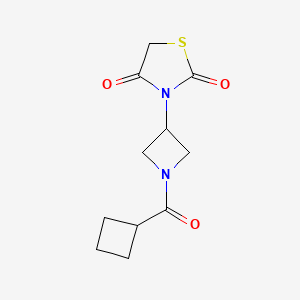

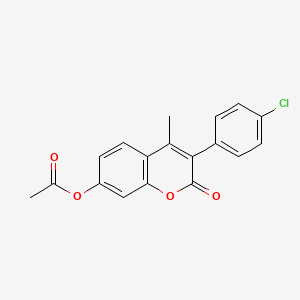

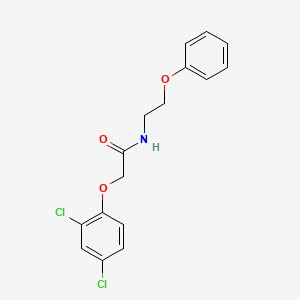

![molecular formula C18H13FN4O2 B2745163 2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034396-08-0](/img/structure/B2745163.png)

2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of similar triazolopyrazines involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and impurities are removed .Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that the presence of certain substituents can influence the properties of the compound . For instance, phenyl-substituted compounds at the R2 site, bearing electron-donating groups, favored the antibacterial activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution, addition reactions, and refluxing .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by the presence of certain substituents . For instance, long alkyl chain groups were superior to the aromatic groups for the antibacterial activity of compounds .科学的研究の応用

Anticonvulsant Activity

One area of research involves the synthesis and testing of substituted 1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. Compounds within this class have shown potent activity against maximal electroshock-induced seizures in rats. The research indicates that these compounds can serve as bioisosteres of the purine ring, offering anticonvulsant benefits with a reduced risk of emesis. This suggests potential applications in developing new anticonvulsant medications (Kelley et al., 1995).

Synthetic Chemistry and Heterocyclic Systems

Another area of interest is the development of novel synthetic approaches to heterocyclic systems that include the triazolo[4,3-a]pyrazine scaffold. Studies have focused on reactions of phenylpyruvic acid to yield derivatives with potential for constructing fused triazine systems. Such work underpins the chemical versatility and reactivity of this class, paving the way for the synthesis of compounds with varied biological activities (Massry, 2003).

Pharmacological Applications

Research on pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective phosphodiesterase inhibitors demonstrates the potential pharmacological applications of this compound class. Specifically, these studies indicate the possibility of developing compounds with significant selectivity for phosphodiesterase 2 (PDE2), suggesting roles in neurological and psychiatric disorders. The research explores structure-activity relationships (SAR) and protein flexibility, providing a foundation for the design of drugs with optimized pharmacokinetic properties (Rombouts et al., 2015).

Antimicrobial Activity

Compounds within the triazolo[4,3-a]pyrazine class have also been explored for antimicrobial activity. For instance, chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones derived from triazine precursors have been synthesized and screened for antibacterial effects. Such studies highlight the potential for developing new antimicrobial agents based on modifications of the triazolo[4,3-a]pyrazine core (Solankee & Patel, 2004).

作用機序

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates and thus blocking the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling events, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and angiogenesis . This leads to the inhibition of tumor growth and metastasis .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces their apoptosis . Moreover, it has been shown to inhibit the expression of c-Met and VEGFR-2, further confirming its mode of action .

将来の方向性

The future directions in the field of triazolopyrazines involve the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

特性

IUPAC Name |

2-[(4-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIATPCCSZEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

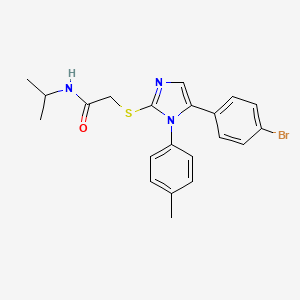

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2745089.png)

![1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2745090.png)

![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)

![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)

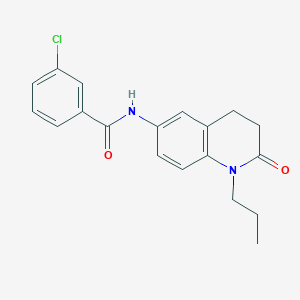

![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)